molecular formula C7H15NO2 B091818 Tert-butyl 3-aminopropanoate CAS No. 15231-41-1

Tert-butyl 3-aminopropanoate

Cat. No. B091818
Key on ui cas rn: 15231-41-1
M. Wt: 145.2 g/mol
InChI Key: ZJXHVYSDMUKUCA-UHFFFAOYSA-N
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Patent
US06949534B2

Procedure details

To a solution of β-alanine t-butyl ester hydrochloride (5 mmol, SIGMA) in CH2Cl2 (20 mL) was added triethylamine (5 mmol) at RT After the solution was stirred at RT for 15 mins, the precipitate formed was filtered and the CH2Cl2 was removed in vacuo to give the free amine, β-alanine t-butyl ester.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:6][C:7](=[O:11])[CH2:8][CH2:9][NH2:10])([CH3:5])([CH3:4])[CH3:3].C(N(CC)CC)C>C(Cl)Cl>[C:2]([O:6][C:7](=[O:11])[CH2:8][CH2:9][NH2:10])([CH3:5])([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CCN)=O
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 was removed in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(CCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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